molecular formula C27H46O B079634 (5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one CAS No. 13713-79-6

(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one

Cat. No.: B079634
CAS No.: 13713-79-6
M. Wt: 386.7 g/mol
InChI Key: WSSZZUWWCXSGKJ-HVPCJGPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one is a sterol derivative that is structurally related to cholesterol It is a 27-carbon compound with a ketone functional group at the 6th position This compound is often found in the gut of higher animals and birds, where it is formed through the reductive metabolism of cholesterol

Preparation Methods

Synthetic Routes and Reaction Conditions

(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one can be synthesized through several chemical routes. One common method involves the oxidation of cholesterol using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In industrial settings, this compound is often produced through the microbial fermentation of cholesterol. Specific strains of bacteria or fungi are used to convert cholesterol into this compound through a series of enzymatic reactions. This method is advantageous due to its high specificity and efficiency, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydrogen atoms on the carbon skeleton can be substituted with other functional groups through reactions such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride under mild conditions.

    Substitution: Halogens (chlorine, bromine) and alkylating agents under various conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Halogenated or alkylated derivatives of this compound.

Scientific Research Applications

(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex molecules and as a model compound for studying sterol metabolism.

    Biology: Studied for its role in the gut microbiome and its impact on cholesterol metabolism.

    Medicine: Investigated for its potential therapeutic effects in treating cholesterol-related disorders.

    Industry: Used in the production of sterol-based products and as a biomarker for environmental studies.

Mechanism of Action

The mechanism of action of (5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one involves its interaction with various enzymes and receptors in the body. It is known to inhibit certain enzymes involved in cholesterol metabolism, leading to a decrease in cholesterol levels. Additionally, this compound can bind to specific receptors in the gut, influencing the composition of the gut microbiome and affecting overall health.

Comparison with Similar Compounds

Similar Compounds

    Coprostanol: A closely related compound with a hydroxyl group instead of a ketone group at the 6th position.

    Cholestanol: Another sterol derivative with a similar structure but different functional groups.

    Epicoprostanol: A stereoisomer of Coprostanol with different spatial arrangement of atoms.

Uniqueness

(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one is unique due to its specific ketone functional group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying sterol metabolism and for various industrial applications.

Properties

CAS No.

13713-79-6

Molecular Formula

C27H46O

Molecular Weight

386.7 g/mol

IUPAC Name

(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C27H46O/c1-18(2)9-8-10-19(3)21-12-13-22-20-17-25(28)24-11-6-7-15-26(24,4)23(20)14-16-27(21,22)5/h18-24H,6-17H2,1-5H3/t19-,20+,21-,22+,23+,24+,26-,27-/m1/s1

InChI Key

WSSZZUWWCXSGKJ-HVPCJGPWSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCCC4)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@H]4[C@@]3(CCCC4)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCCC4)C)C

Synonyms

Coprostan-6-one

Origin of Product

United States

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